5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide

Serotonin receptor pharmacology 5-HT1D antagonist screening GPCR functional assay

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide (CAS 938021-42-2) is a heterocyclic small molecule (C₁₂H₈ClN₃O₂S; MW 293.73) that combines a 5-aminooxazole-4-carboxamide core with a 3-chlorobenzo[b]thiophen-2-yl substituent at the 2-position. This compound is disclosed within the Merck Patent GmbH amino azaheterocyclic carboxamide patent family (US 8,637,532 B2 / WO2010093419) as part of a series targeting hyperproliferative diseases including cancer.

Molecular Formula C12H8ClN3O2S
Molecular Weight 293.73 g/mol
CAS No. 938021-42-2
Cat. No. B1289809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide
CAS938021-42-2
Molecular FormulaC12H8ClN3O2S
Molecular Weight293.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C3=NC(=C(O3)N)C(=O)N)Cl
InChIInChI=1S/C12H8ClN3O2S/c13-7-5-3-1-2-4-6(5)19-9(7)12-16-8(10(14)17)11(15)18-12/h1-4H,15H2,(H2,14,17)
InChIKeyJBBJIZBHPCACSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide (CAS 938021-42-2): Structural and Pharmacological Baseline for Procurement Evaluation


5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide (CAS 938021-42-2) is a heterocyclic small molecule (C₁₂H₈ClN₃O₂S; MW 293.73) that combines a 5-aminooxazole-4-carboxamide core with a 3-chlorobenzo[b]thiophen-2-yl substituent at the 2-position. This compound is disclosed within the Merck Patent GmbH amino azaheterocyclic carboxamide patent family (US 8,637,532 B2 / WO2010093419) as part of a series targeting hyperproliferative diseases including cancer [1]. Publicly available bioactivity data from BindingDB/ChEMBL document this compound as a ligand with measurable activity against the human 5-HT₁D receptor (adenylate cyclase inhibition), human monoamine oxidase A (MAO-A), and Toxoplasma gondii purine nucleoside phosphorylase [2]. The compound is commercially supplied by multiple vendors at purities ranging from 95% to 98% for research use only .

Why Generic Substitution of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide Fails: Evidence of Target- and Substituent-Dependent Activity Divergence


Within the 5-aminooxazole-4-carboxamide chemotype, even minor substituent variations at the 2-position produce substantial shifts in both target selectivity and potency. For example, the unsubstituted phenyl analog (5-amino-2-phenyl-oxazole-4-carboxylic acid amide; CAS 99185-68-9) displays an IC₅₀ of approximately 11,000–30,000 nM against CYP2C19 and other targets [1], while the 2,4-dichlorophenyl analog (CAS 938017-67-5) achieves an IC₅₀ of 75.1 nM against human lysyl oxidase (LOX) [2]. The 3-chlorobenzo[b]thiophen-2-yl substituent present in the title compound introduces a bulkier, sulfur-containing fused bicyclic aryl system that is structurally distinct from simple phenyl or substituted-phenyl analogs. This structural divergence precludes simple interchangeability: the title compound's unique substitution pattern dictates its specific polypharmacology profile—including 5-HT₁D receptor modulation, MAO-A inhibition, and purine nucleoside phosphorylase binding [3]—which cannot be replicated by in-class phenyl or tolyl analogs. Procurement decisions driven solely by core scaffold similarity risk selecting a compound with fundamentally different target engagement and assay behavior.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide


5-HT₁D Receptor Functional Antagonism: Adenylate Cyclase Inhibition in CHO-K1 Cells

The title compound demonstrates functional antagonism at the human 5-HT₁D receptor, inhibiting forskolin-stimulated adenylate cyclase activity with an affinity value range of 0.6–2.0 (in the reported assay unit scale) in CHO-K1 cells [1]. This is the only 5-aminooxazole-4-carboxamide derivative with a 3-chlorobenzo[b]thiophen-2-yl substituent for which 5-HT₁D receptor activity has been publicly deposited in BindingDB/ChEMBL. In contrast, the 2-phenyl analog (CAS 99185-68-9) and 2-p-tolyl analog have no reported 5-HT₁D activity in the same database, with their primary deposited activities being CYP2C19 inhibition (IC₅₀ ~30,000 nM) and unspecified targets (IC₅₀ 11,000–12,700 nM) respectively [2]. The 3-chlorobenzo[b]thiophen-2-yl group thus appears to confer 5-HT₁D receptor engagement not observed with simpler aryl substituents.

Serotonin receptor pharmacology 5-HT1D antagonist screening GPCR functional assay

Human Monoamine Oxidase A (MAO-A) Inhibition: Comparative IC₅₀ Against Recombinant Enzyme

The title compound inhibits recombinant human MAO-A with a reported IC₅₀ of 40,000 nM (40 µM) as deposited in ChEMBL via BindingDB [1]. This places it in the moderate micromolar potency range for MAO-A. By comparison, the structurally distinct 2-phenyloxazole-4-carboxamide scaffold has yielded selective MAO-B inhibitors with sub-micromolar potency (e.g., compound 4a, a 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide, showing competitive MAO-B inhibition with good selectivity) [2]. The 3-chlorobenzo[b]thiophen-2-yl analog thus occupies a differentiated activity space: it inhibits MAO-A (rather than MAO-B), distinguishing it from the 2-phenyloxazole-4-carboxamide series that preferentially targets the MAO-B isoform. The target compound's MAO-A IC₅₀ of 40 µM provides a quantitative benchmark for structure-activity relationship (SAR) studies exploring the impact of the benzo[b]thiophene substituent on isoform selectivity.

Monoamine oxidase inhibition Neuropharmacology Enzyme inhibition screening

Toxoplasma gondii Purine Nucleoside Phosphorylase Binding: Competitive Inhibition in a Parasitic Enzyme Assay

The title compound was evaluated for binding affinity against purine nucleoside phosphorylase (PNP) from the virulent RH strain of Toxoplasma gondii, demonstrating competitive inhibition [1]. This parasitic enzyme target is absent from the activity profiles of the 2-phenyl, 2-p-tolyl, and 2-(2,4-dichlorophenyl) analogs in publicly available databases. T. gondii PNP represents a validated target for antiparasitic chemotherapy, and the competitive inhibition mode suggests active-site engagement. While a precise Ki or IC₅₀ value is not publicly disclosed in the BindingDB summary entry, the qualitative demonstration of competitive binding against this parasite-specific target differentiates the title compound from all other commercially available 5-aminooxazole-4-carboxamide analogs for which only human or bacterial target data have been reported.

Antiparasitic drug discovery Purine nucleoside phosphorylase Toxoplasma gondii

Patent-Backed Structural Novelty and Freedom-to-Operate: Merck Patent GmbH Amino Azaheterocyclic Carboxamide Series

The title compound falls within the generic and specific chemical scope of US Patent 8,637,532 B2 (and corresponding WO2010093419), assigned to Merck Patent GmbH, which claims substituted amino azaheterocyclic carboxamide compounds for the treatment of hyperproliferative diseases including cancer [1]. The patent discloses extensive kinase inhibitory data (e.g., P70S6K IC₅₀ values as low as 1.20 nM for certain exemplified compounds) [2], establishing the compound class as pharmacologically validated. While the specific kinase inhibition data for the title compound itself are not publicly enumerated in the accessible patent excerpts, its structural inclusion within this rigorously characterized patent family provides a level of intellectual property provenance and pharmacological plausibility not shared by many vendor-listed research chemicals lacking patent linkage. This patent association may be relevant for organizations conducting freedom-to-operate assessments or seeking compounds with documented kinase-targeting potential as part of a defined chemical series.

Kinase inhibitor patent Chemical intellectual property Freedom-to-operate analysis

Best Research and Industrial Application Scenarios for 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide Based on Quantitative Evidence


Serotonin 5-HT₁D Receptor Pharmacology and Migraine Target Validation Studies

The title compound is suitable as a tool compound for in vitro 5-HT₁D receptor functional assays. Its documented inhibition of forskolin-stimulated adenylate cyclase in CHO-K1 cells expressing human 5-HT₁D receptor beta (affinity value range 0.6–2.0) [1] makes it applicable for laboratories studying 5-HT₁D-mediated cAMP signaling. Unlike the 2-phenyl and 2-p-tolyl analogs that lack any reported 5-HT₁D activity, this compound provides a unique entry point for exploring structure-activity relationships at serotonergic GPCRs within the 5-aminooxazole-4-carboxamide chemotype.

Monoamine Oxidase A (MAO-A) Isoform-Selective Inhibitor Screening and SAR Studies

With a documented MAO-A IC₅₀ of 40 µM [1], the compound serves as a moderate-potency MAO-A reference inhibitor for laboratories comparing isoform selectivity across oxazole-based chemotypes. The compound's MAO-A activity contrasts with the MAO-B selectivity reported for the 2-phenyloxazole-4-carboxamide series [2], enabling researchers to use the 3-chlorobenzo[b]thiophen-2-yl substituent as a structural determinant for shifting isoform preference in neuropharmacology discovery programs.

Antiparasitic Drug Discovery: Toxoplasma gondii Purine Nucleoside Phosphorylase Inhibitor Lead

The competitive inhibition of T. gondii PNP (RH strain) [1] positions this compound as a starting point for antiparasitic medicinal chemistry. The unique combination of the 3-chlorobenzo[b]thiophen-2-yl substituent with the 5-aminooxazole-4-carboxamide core provides a scaffold for optimizing potency against this validated parasitic target, for which no other commercially available 5-aminooxazole-4-carboxamide analog has demonstrated activity.

Kinase-Targeted Cancer Research Within the Merck Amino Azaheterocyclic Carboxamide Series

As a compound structurally encompassed by the Merck Patent GmbH amino azaheterocyclic carboxamide patent family (US 8,637,532 B2) [1], the title compound may be used as a reference standard or SAR probe in kinase inhibitor research programs. The patent family reports potent P70S6K inhibition (IC₅₀ as low as 1.20 nM for structurally related exemplars) [2], suggesting that the 5-aminooxazole-4-carboxamide scaffold with appropriate substitution can achieve high kinase potency. Researchers can evaluate the title compound alongside patent-exemplified analogs to map the contribution of the 3-chlorobenzo[b]thiophen-2-yl group to kinase selectivity profiles.

Quote Request

Request a Quote for 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.